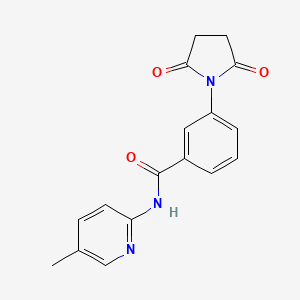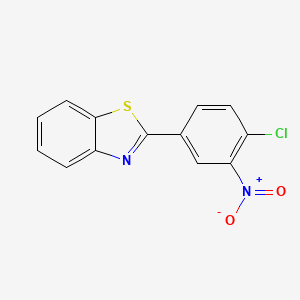
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole, also known as CNB or CBN, is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied due to their diverse biological activities.
科学研究应用
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is in the field of medicinal chemistry. Studies have shown that 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole induces cell cycle arrest and apoptosis in cancer cells through the activation of the p53 pathway.
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole has also been studied for its potential applications in the field of neuroscience. Studies have shown that 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole exhibits neuroprotective activity against neurotoxic agents such as glutamate and hydrogen peroxide. 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole also enhances the survival and differentiation of neural stem cells, suggesting a potential role in neuroregeneration.
作用机制
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is not fully understood. However, studies have shown that 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole exerts its biological activities through various mechanisms. In cancer cells, 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole induces cell cycle arrest and apoptosis through the activation of the p53 pathway. 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole also inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair.
In neural cells, 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole exerts its neuroprotective activity through the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole also enhances the survival and differentiation of neural stem cells through the activation of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole exhibits various biochemical and physiological effects. In cancer cells, 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole induces cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole also inhibits the activity of topoisomerase II, leading to the accumulation of DNA damage and cell death.
In neural cells, 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole exerts its neuroprotective activity by reducing oxidative stress and enhancing cellular defense mechanisms. 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole also enhances the survival and differentiation of neural stem cells, leading to neuroregeneration.
实验室实验的优点和局限性
One of the advantages of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is its potent biological activity against cancer cells and neurotoxic agents. 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is its low solubility in water, which can make it challenging to use in certain experiments. 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole also exhibits cytotoxicity at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for the scientific research of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole. One of the potential applications of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is in the development of novel anticancer agents. Studies have shown that 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole exhibits potent anticancer activity against various cancer cell lines, suggesting its potential as a lead compound for drug development.
Another potential application of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is in the field of neuroregeneration. Studies have shown that 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole enhances the survival and differentiation of neural stem cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields. The synthesis of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole involves the reaction of 4-chloro-3-nitroaniline with 2-bromo-1,3-benzothiazole in the presence of a base. 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole exhibits potent anticancer activity against various cancer cell lines and neuroprotective activity against neurotoxic agents. 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole also enhances the survival and differentiation of neural stem cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole and its potential applications in various fields.
合成方法
The synthesis of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole involves the reaction of 4-chloro-3-nitroaniline with 2-bromo-1,3-benzothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole as a yellow solid. The purity of the compound can be improved through recrystallization using a suitable solvent.
属性
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2S/c14-9-6-5-8(7-11(9)16(17)18)13-15-10-3-1-2-4-12(10)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYSCQMADQBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrophenyl)-1,3-benzothiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethoxy-2-[(3-fluoro-4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5787819.png)
![N-[4-(cyanomethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5787833.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-nitrophenol](/img/structure/B5787838.png)
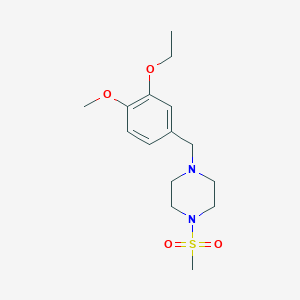
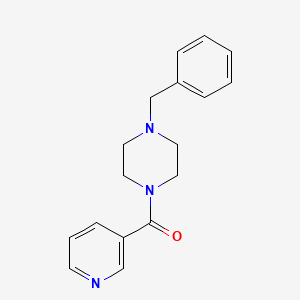
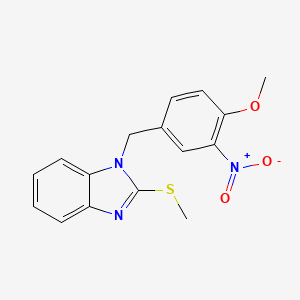
![4-[(2-chlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B5787861.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5787862.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)
![4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B5787889.png)
![methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787893.png)
![N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)
